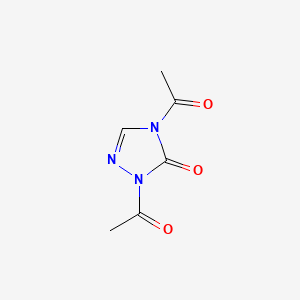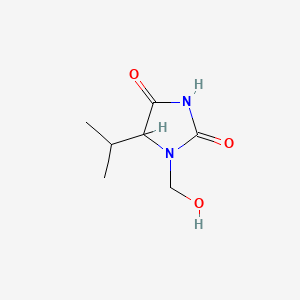
D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) is a chemical compound with the molecular formula C6H11NNa2O11S2 and a molecular weight of 383.26 g/mol It is a derivative of glucosamine, which is a naturally occurring amino sugar
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) typically involves the sulfation of glucosamine. The process includes the reaction of glucosamine with sulfur trioxide-pyridine complex in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction is followed by neutralization with sodium hydroxide to obtain the sodium salt form of the compound.
Industrial Production Methods
Industrial production of D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) involves large-scale sulfation processes, often using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pH, and reaction time, are carefully controlled to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfate groups to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted glucosamine derivatives .
Aplicaciones Científicas De Investigación
D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: It is investigated for its therapeutic potential in treating conditions such as osteoarthritis and other inflammatory diseases.
Mecanismo De Acción
The mechanism of action of D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) involves its interaction with cellular pathways and molecular targets. It is believed to modulate the synthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. This modulation helps in reducing inflammation and promoting joint health . The compound also interacts with various enzymes and receptors involved in inflammatory pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
D-GLUCOSAMINE-6-SULFATE: Another sulfated derivative of glucosamine with similar biological activities.
N-ACETYL-D-GLUCOSAMINE: A derivative with acetylation instead of sulfation, used in various biological applications.
CHONDROITIN SULFATE: A related compound used in joint health supplements.
Uniqueness
D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) is unique due to its dual sulfation at positions 3 and 6, which enhances its biological activity and potential therapeutic benefits compared to other glucosamine derivatives .
Propiedades
Número CAS |
157297-01-3 |
|---|---|
Fórmula molecular |
C6H13NNaO11S2 |
Peso molecular |
362.276 |
Nombre IUPAC |
(2-amino-4,5-dihydroxy-1-oxo-6-sulfooxyhexan-3-yl) hydrogen sulfate;sodium |
InChI |
InChI=1S/C6H13NO11S2.Na/c7-3(1-8)6(18-20(14,15)16)5(10)4(9)2-17-19(11,12)13;/h1,3-6,9-10H,2,7H2,(H,11,12,13)(H,14,15,16); |
Clave InChI |
IUTPBLKEPULHTQ-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C=O)N)OS(=O)(=O)O)O)O)OS(=O)(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B588770.png)



![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)
![Imidazo[1,5,4-DE][1,4]benzoxazine](/img/structure/B588781.png)

